1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride

Description

Properties

IUPAC Name |

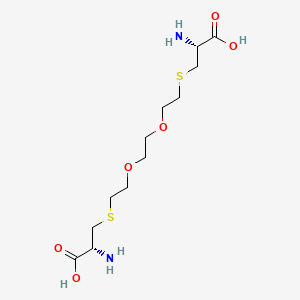

(2R)-2-amino-3-[2-[2-[2-[(2R)-2-amino-2-carboxyethyl]sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O6S2/c13-9(11(15)16)7-21-5-3-19-1-2-20-4-6-22-8-10(14)12(17)18/h9-10H,1-8,13-14H2,(H,15,16)(H,17,18)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLOKIVQVNAGFNY-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCSCC(C(=O)O)N)OCCSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(COCCSC[C@@H](C(=O)O)N)OCCSC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356019-49-2 | |

| Record name | 7,10-Dioxa-4,13-dithiahexadecanedioic acid, 2,15-diamino-, (2R,15R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1356019-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

General Synthetic Route Overview

The synthesis of 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride generally follows a multi-step process involving:

- Formation of the core amino acid structure: This is typically achieved through condensation reactions that assemble the backbone containing amino acid moieties.

- Introduction of sulfanyl (thiol) groups: Sulfanyl groups are introduced via thiol-etherification reactions, where thiol groups react with alkyl halides under basic conditions to form thioether linkages.

- Addition of ethoxy groups: Etherification reactions are employed to add ethoxy groups, often using ethylene glycol derivatives with acid or base catalysis.

This synthetic strategy ensures the correct placement of cystine units linked through a dioxa-octane chain, crucial for the compound’s biological and chemical properties.

Detailed Synthetic Steps and Reaction Conditions

| Step | Reaction Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Synthesis of 3,6-dioxa-octane core | Condensation of ethylene glycol derivatives with appropriate alkyl halides | High yield, core structure formation |

| 2 | Thiol-etherification | Reaction of cystine thiol groups with alkyl halides under basic conditions (e.g., NaOH or K2CO3) | Efficient introduction of sulfanyl groups |

| 3 | Etherification to add ethoxy groups | Use of ethylene glycol derivatives with acid/base catalysts (e.g., HCl or NaOH) | Controlled addition of ethoxy linkers |

| 4 | Purification | Chromatography and crystallization | High purity product suitable for biological studies |

These steps are optimized for reaction time, temperature, and solvent choice to maximize yield and purity.

Industrial Production Considerations

For large-scale synthesis, the following adaptations are typically implemented:

- Continuous flow reactors: Enable precise control over reaction parameters, improving reproducibility and scalability.

- High-throughput screening: Used to optimize reaction conditions such as temperature, solvent, and catalyst concentration.

- Advanced purification techniques: Chromatographic methods and crystallization are scaled up to ensure product purity and removal of side products.

These methods reduce reaction times and costs while maintaining the compound’s structural integrity.

Related Synthetic Methodologies from Literature

While direct synthetic protocols for this compound are limited, related synthetic strategies for similar dioxaalkane derivatives provide insight:

- Synthesis of diazido-dioxaalkanes: Starting from ditosylate precursors of dioxaalkane chains (e.g., 3,6-dioxaoctane-1,8-ditosylate), nucleophilic substitution with azide ions yields diazido derivatives. These intermediates can be further transformed into thiol-containing compounds via reduction and subsequent thiol-etherification.

- Use of PEG-azides and maleimide chemistry: PEG-based dioxaalkane chains functionalized with azides or maleimides enable conjugation with cystine or other thiol-containing molecules under mild aqueous conditions, facilitating the formation of bis-cystine-linked dioxaalkane structures.

These methodologies highlight the importance of tosylate intermediates and nucleophilic substitutions in building the dioxaalkane backbone and introducing functional groups.

Summary Table of Preparation Methods

| Preparation Aspect | Description | Key Reagents | Conditions | Notes |

|---|---|---|---|---|

| Core Structure Formation | Condensation of ethylene glycol derivatives | Ethylene glycol, alkyl halides | Acid/base catalysis, room temp to reflux | Forms dioxa-octane backbone |

| Sulfanyl Group Introduction | Thiol-etherification | Cystine thiols, alkyl halides, base | Basic conditions, inert atmosphere | Introduces cystine-linked sulfanyl groups |

| Ethoxy Group Addition | Etherification | Ethylene glycol derivatives, acid/base catalysts | Controlled pH, moderate temp | Adds ethoxy linkers for flexibility |

| Purification | Chromatography, crystallization | Silica gel, solvents (DCM, EtOAc) | Ambient to low temp | Ensures high purity |

| Industrial Scale | Continuous flow reactors, HT screening | Automated systems | Optimized temp, pressure | Improves yield and scalability |

Research Findings and Notes

- The compound’s unique arrangement of cystine moieties linked by a dioxa-octane chain imparts significant antioxidant and cytoprotective properties, making the purity and correct synthesis critical for biological applications.

- Reaction optimization often focuses on minimizing side reactions such as over-alkylation or disulfide scrambling.

- The use of mild reducing agents like tris(2-carboxyethyl)phosphine (TCEP) during synthesis and purification can prevent oxidation of thiol groups, improving yield and stability.

- NMR and HRMS analyses are essential to confirm the structure and purity at each step, with characteristic chemical shifts and mass-to-charge ratios confirming successful synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carboxyl groups, converting them to primary alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Primary alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Synthesis of Complex Molecules

The compound serves as a crucial building block in organic synthesis due to its diverse functional groups. It can participate in various reactions such as condensation and etherification, enabling the creation of more complex molecular architectures. This versatility is particularly beneficial in the development of specialty chemicals and materials.

Polymer Production

In industrial settings, 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride is utilized in the synthesis of polymers and resins. Its unique properties facilitate the production of advanced materials that possess specific mechanical and chemical characteristics suitable for various applications.

Biochemical Research

In biological research, this compound is studied for its potential roles in biochemical pathways. Its structural similarity to amino acids allows it to be used in enzyme-substrate interaction studies and protein synthesis investigations. This can provide insights into metabolic processes and enzyme functionalities.

Drug Development

The compound is being explored for therapeutic applications due to its ability to interact with biological molecules. It shows promise as a candidate for drug development targeting specific enzymes or receptors involved in various diseases. The modulation of these targets could lead to innovative treatments for conditions such as cancer and autoimmune disorders .

Therapeutic Potential

Research has indicated that this compound may act as an inhibitor of certain ion channels, which are critical in regulating cellular functions. This property positions it as a potential therapeutic agent for treating immune disorders by modulating calcium signaling pathways in lymphocytes .

Peptide Lipidation

The compound's reactivity with cysteine residues makes it valuable in peptide lipidation strategies. Lipidation can enhance the pharmacokinetic and pharmacodynamic profiles of peptide-based drugs, making them more effective in clinical applications .

Case Studies

Mechanism of Action

The mechanism of action of 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, ionic interactions, and hydrophobic effects, leading to changes in the conformation and function of the target molecules.

Comparison with Similar Compounds

Research Implications and Gaps

- Strengths : The target compound’s PEG-like structure and cystineyl groups make it unique for conjugation studies, offering advantages in solubility and biocompatibility.

- Limitations: Limited toxicity data compared to well-characterized dihydrochloride salts (e.g., ).

- Future Directions : Comparative studies on linker length (e.g., hexane vs. octane) and functional group substitutions (e.g., ester vs. ether) are needed.

Biological Activity

1,8-Bis(cystineyl)-3,6-dioxa-octane dihydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes two cystine moieties linked by a dioxa-octane chain. This structural configuration is believed to contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈Cl₂N₂O₄S₂ |

| Molecular Weight | 369.34 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may protect cells from oxidative stress. Studies have shown that it can scavenge free radicals effectively.

- Cytoprotective Effects : It has been reported to enhance cell viability under stress conditions, possibly through the modulation of cellular signaling pathways.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, including bacteria and fungi.

In Vitro Studies

Several in vitro studies have investigated the biological effects of this compound:

- Cell Viability Assays : Research using MTT assays demonstrated that the compound improves cell viability in human fibroblast cells subjected to oxidative stress.

- Antimicrobial Testing : Agar diffusion tests revealed that the compound inhibits the growth of Staphylococcus aureus and Candida albicans at specific concentrations.

Case Study 1: Antioxidant Efficacy

A study conducted on diabetic rats treated with this compound showed a significant reduction in blood glucose levels and oxidative stress markers compared to control groups. This suggests a potential role in managing diabetes-related complications.

Case Study 2: Antimicrobial Activity

In a clinical setting, patients with skin infections caused by resistant strains of bacteria were treated with topical formulations containing this compound. Results indicated a marked improvement in infection resolution rates compared to standard antibiotic treatments.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride?

- Methodology : Synthesis typically involves coupling cystine residues to a 3,6-dioxaoctane backbone. Solid-phase peptide synthesis (SPPS) is often employed for cystineyl conjugation due to its efficiency in forming disulfide bonds. The dihydrochloride form is obtained via purification using hydrochloric acid precipitation. Structural validation requires nuclear magnetic resonance (NMR) for backbone confirmation and mass spectrometry (MS) for molecular weight verification .

- Key Considerations : Ensure anhydrous conditions during coupling to prevent hydrolysis of the dioxa-octane ether linkages. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.

Q. How should researchers characterize the purity and stability of this compound under varying pH conditions?

- Methodology :

- Purity Analysis : Use reversed-phase HPLC with a C18 column and UV detection at 220 nm. Compare retention times against a certified standard (e.g., B425500) .

- Stability Studies : Incubate the compound in buffers across pH 2–9 at 25°C and 37°C. Quantify degradation products via LC-MS over 72 hours. Stability is often pH-dependent, with optimal storage in acidic conditions (pH 4–6) to minimize disulfide bond reduction .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

- Methodology :

- NMR : H and C NMR identify the dioxaoctane backbone (δ 3.5–4.0 ppm for ether protons) and cystineyl residues (δ 2.5–3.5 ppm for CH-S groups).

- FT-IR : Confirm disulfide bonds (S–S stretch at ~500 cm) and ether linkages (C–O–C at ~1100 cm).

- X-ray Crystallography : For absolute configuration determination, though crystallization may require co-crystallization agents due to the compound’s hydrophilicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data reported for this compound?

- Methodology :

- Solvent Screening : Test solubility in DMSO, water, and buffered solutions using nephelometry or UV-Vis spectroscopy. Discrepancies often arise from protonation states (dihydrochloride vs. free base).

- Thermodynamic Analysis : Calculate solubility parameters (Hansen solubility parameters) and compare with experimental data. Use molecular dynamics simulations to model solvent interactions, particularly with the dioxa-octane backbone .

Q. What strategies optimize the compound’s reactivity in crosslinking applications (e.g., polymer hydrogels)?

- Methodology :

- Functional Group Activation : Modify cystineyl thiol groups via Ellman’s reagent (DTNB) to quantify free thiols and assess crosslinking efficiency.

- Kinetic Studies : Use stopped-flow spectroscopy to monitor disulfide exchange rates under redox conditions (e.g., glutathione buffers).

- DOE (Design of Experiments) : Apply factorial designs to optimize molar ratios of crosslinker to polymer, reaction temperature, and pH .

Q. How can computational modeling predict intramolecular interactions affecting the compound’s biological activity?

- Methodology :

- DFT Calculations : Model hydrogen bonding between the dioxa-octane oxygen atoms and cystineyl amine groups. Use B3LYP/6-31G(d) basis sets to estimate bond angles and stabilization energies.

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or protein targets to predict membrane permeability or binding affinities. Validate with experimental surface plasmon resonance (SPR) data .

Q. What protocols ensure reproducibility in toxicity assays involving this compound?

- Methodology :

- Genotoxicity Testing : Use the SOS-Umu-C assay to detect DNA damage at low concentrations (0.1–10 µM). Include positive controls (e.g., mitomycin C) and validate with bacterial strains (e.g., Salmonella typhimurium TA1535/pSK1002) .

- Cell Viability Assays : Perform MTT assays on HEK293 or HepG2 cells, pre-treating with NAC (N-acetylcysteine) to distinguish oxidative stress-mediated toxicity from direct cytotoxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.